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molecular formula C8H7ClO4S B3371775 4-(Chlorosulfonyl)phenyl acetate CAS No. 79119-26-9

4-(Chlorosulfonyl)phenyl acetate

Cat. No. B3371775
M. Wt: 234.66 g/mol
InChI Key: NWRBCVOWIUGFTA-UHFFFAOYSA-N
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Patent
US07939671B2

Procedure details

6.285 g (36.08 mmol) of 4-hydroxybenzenesulfonic acid was dissolved in a mixture of 30 mL of acetic anhydride and 15 mL of acetic acid and refluxed for 6 hours. The volatiles were evaporated and placed under high vacuum overnight. The resulting crude product was dissolved in 100 mL of DCM and treated with 4.72 mL of oxalyl chloride (54.12 mmol) and 139 μL of DMF (1.804 mmol) at 0° C. Stirring was continued until gas evolution ceased then the reaction was concentrated and re-dissolved in EtOAc. The organic layer was washed twice with 2 N H2SO4, and dried with brine and MgSO4. concentration gave 7.067 g of 4-(chlorosulfonyl)phenyl acetate as a dark thick oil that eventually solidified (83% yield over two steps).
Quantity
6.285 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
4.72 mL
Type
reactant
Reaction Step Two
Name
Quantity
139 μL
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([OH:11])(=[O:10])=O)=[CH:4][CH:3]=1.C(Cl)(=O)C([Cl:15])=O.[C:18]([O:21]C(=O)C)(=O)[CH3:19]>C(O)(=O)C.CN(C=O)C>[C:18]([O:1][C:2]1[CH:3]=[CH:4][C:5]([S:8]([Cl:15])(=[O:10])=[O:11])=[CH:6][CH:7]=1)(=[O:21])[CH3:19]

Inputs

Step One
Name
Quantity
6.285 g
Type
reactant
Smiles
OC1=CC=C(C=C1)S(=O)(=O)O
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
4.72 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
139 μL
Type
catalyst
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The volatiles were evaporated
CUSTOM
Type
CUSTOM
Details
placed under high vacuum overnight
Duration
8 (± 8) h
DISSOLUTION
Type
DISSOLUTION
Details
The resulting crude product was dissolved in 100 mL of DCM
CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
re-dissolved in EtOAc
WASH
Type
WASH
Details
The organic layer was washed twice with 2 N H2SO4
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with brine and MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentration

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1=CC=C(C=C1)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 7.067 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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